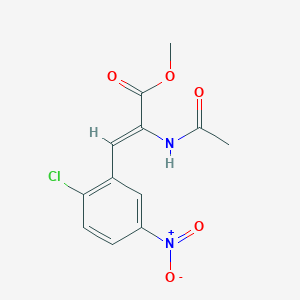
methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate
説明
Methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate, also known as MCN, is a chemical compound that has been widely used in scientific research applications. This compound belongs to the nitroaromatic family and has been found to possess various biochemical and physiological effects.
作用機序
The mechanism of action of methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate involves the inhibition of the catalytic activity of PTPs. methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate binds to the active site of PTPs and forms a covalent bond with the catalytic cysteine residue, leading to the inhibition of the enzyme activity.
Biochemical and Physiological Effects:
methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate has been found to have various biochemical and physiological effects. In addition to its inhibitory effect on PTPs, methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate has also been found to induce apoptosis in cancer cells. This effect is thought to be mediated by the activation of the JNK signaling pathway. methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate has also been found to inhibit the activity of various other enzymes, including protein kinase C and protein farnesyltransferase.
実験室実験の利点と制限
One of the main advantages of using methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate in lab experiments is its specificity for PTPs. methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate has been found to be highly selective for PTPs and does not inhibit other phosphatases. This specificity makes it a useful tool for studying the role of PTPs in various biological processes. However, one limitation of using methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate is its low yield and high cost, which can limit its use in large-scale experiments.
将来の方向性
For the study of methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate include the development of more efficient synthesis methods, the development of more potent and selective PTP inhibitors, and the exploration of its role in the regulation of other biological processes.
科学的研究の応用
Methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate has been widely used in scientific research as a tool to study various biological processes. One of the main applications of methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate is in the study of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate has been found to inhibit the activity of PTPs, making it a useful tool for studying the role of PTPs in various biological processes.
特性
IUPAC Name |
methyl (Z)-2-acetamido-3-(2-chloro-5-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O5/c1-7(16)14-11(12(17)20-2)6-8-5-9(15(18)19)3-4-10(8)13/h3-6H,1-2H3,(H,14,16)/b11-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBSXQPQXCHMEQ-WDZFZDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=C(C=CC(=C1)[N+](=O)[O-])Cl)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methyl-3-(piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470918.png)
![{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine](/img/structure/B1470919.png)

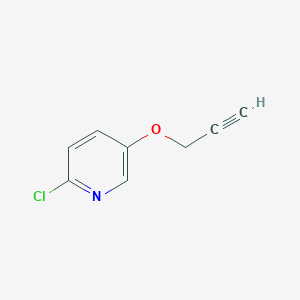
![5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B1470924.png)
![2,8-Dioxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1470925.png)

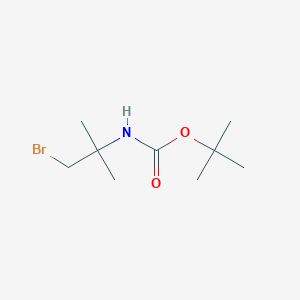
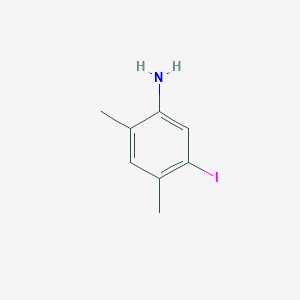
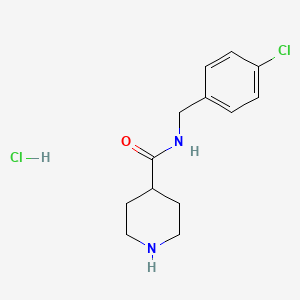
![4-[(Ethylamino)methyl]pyrocatechol Hydrobromide](/img/structure/B1470933.png)

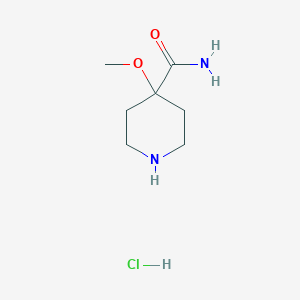
![4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1470940.png)